molecular formula C6H11N B1296546 7-Azabicyclo[4.1.0]heptane CAS No. 286-18-0

7-Azabicyclo[4.1.0]heptane

Cat. No.: B1296546
CAS No.: 286-18-0
M. Wt: 97.16 g/mol
InChI Key: DINLIZUFVHTMDX-UHFFFAOYSA-N
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Description

7-Azabicyclo[4.1.0]heptane, also known as nor-tropane, is a bicyclic organic compound with the molecular formula C6H11N. It is a structural analog of tropane and is characterized by a nitrogen atom incorporated into a bicyclic ring system. This compound is of significant interest in various fields such as pharmaceuticals, analytical chemistry, and neurobiology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Azabicyclo[4.1.0]heptane can be synthesized through various methods. One common approach involves the cyclopropanation of aza-1,6-enynes under transition-metal-free conditions. This method enables the formation of functionalized azabicyclo[4.1.0]heptane derivatives via oxidative cyclopropanation . Another method involves the reaction of dihalocarbene species with N-Boc-2,3-dihydro-1H-pyrroles or -1,2,3,4-tetrahydropyridines, followed by deprotection .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 7-Azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form azabicyclo[4.1.0]heptane-2,4,5-triones under mild conditions.

    Reduction: Reduction reactions can lead to the formation of different functionalized derivatives.

    Substitution: The nitrogen atom in the bicyclic ring system can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peroxides and other radical initiators.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and halides are commonly employed.

Major Products: The major products formed from these reactions include various functionalized azabicyclo[4.1.0]heptane derivatives, which can be further utilized in different applications .

Scientific Research Applications

7-Azabicyclo[4.1.0]heptane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, particularly in neurobiology.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, especially those targeting the central nervous system.

    Industry: The compound is used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 7-Azabicyclo[4.1.0]heptane involves its interaction with molecular targets in biological systems. The nitrogen atom in the bicyclic ring system can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. This compound is particularly known for its effects on neurotransmitter systems, making it a valuable tool in neurobiological research .

Comparison with Similar Compounds

    Tropane: A structurally similar compound with a nitrogen atom in a different position.

    3-Azabicyclo[3.1.1]heptane: Another bicyclic compound with a different ring structure.

Uniqueness: 7-Azabicyclo[4.1.0]heptane is unique due to its specific bicyclic structure and the position of the nitrogen atom, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

Properties

IUPAC Name

7-azabicyclo[4.1.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-2-4-6-5(3-1)7-6/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINLIZUFVHTMDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70338463, DTXSID70870494
Record name 7-Azabicyclo[4.1.0]heptane
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URL https://comptox.epa.gov/dashboard/DTXSID70338463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERAPP_52743
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286-18-0
Record name 7-Azabicyclo[4.1.0]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-azabicyclo[4.1.0]heptane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 7-Azabicyclo[4.1.0]heptane?

A1: this compound has a molecular formula of C6H11N and a molecular weight of 97.16 g/mol.

Q2: Are there any characteristic spectroscopic features of this compound?

A2: [, , ] Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for analyzing the structure and stereochemistry of this compound derivatives. Long-range coupling constants in 1H NMR spectra provide insights into the conformation of these compounds. [] Additionally, analysis of NMR spectra, particularly the chemical shifts and coupling patterns of protons in the 2-substituted derivatives, helps in determining the stereochemistry of the aziridine ring fusion to the cyclohexane ring. []

Q3: How do nucleophiles react with this compound?

A3: this compound, due to the strained nature of the aziridine ring, readily undergoes ring-opening reactions with various nucleophiles. For example, 2-, 3-, or 4-(2-(methylamino)ethyl)pyridine can act as nucleophiles, attacking the aziridine ring and leading to the formation of substituted cyclohexanediamine derivatives. [, ]

Q4: Can this compound be used as a building block for synthesizing more complex molecules?

A4: Yes, the reactivity of this compound makes it a valuable synthon in organic synthesis. For instance, it can be utilized to synthesize trans-2-(1-aryl-1-methylethyl)cyclohexylamines. [] The reaction involves ring-opening of an N-protected this compound derivative with alpha-potassium isopropylarenes, followed by deprotection.

Q5: Are there any stereochemical aspects to consider in reactions involving this compound?

A5: Yes, the stereochemistry of this compound and its derivatives plays a crucial role in their reactivity and applications. [, , , ] For example, the aziridination of cyclohex-2-enols with specific reagents proceeds with high stereoselectivity, favoring the syn addition to the hydroxy group. [] This stereoselectivity is attributed to the directing influence of the hydroxyl group during the aziridination process.

Q6: Can the nitrogen atom in this compound be functionalized?

A6: Yes, the nitrogen atom in this compound can be functionalized with various groups, leading to derivatives with altered reactivity and properties. [, , , , ] Common N-protecting groups include tosyl (p-toluenesulfonyl) and p-iodobenzenesulfonyl. These protecting groups can be introduced to modulate the reactivity of the aziridine ring and can be later removed to yield the free amine.

Q7: Have computational methods been employed to study this compound?

A7: Yes, quantum chemical calculations, specifically using the B3LYP method, have been employed to study the mechanism of cycloaddition reactions involving this compound derivatives. [] These calculations revealed that a stepwise pathway is preferred over a concerted one for the cycloaddition process.

Q8: Is this compound a stable compound?

A8: While this compound is a reactive molecule due to the strained aziridine ring, its stability can vary depending on the substituents and conditions. [] N-protected derivatives tend to be more stable than the free amine. Further research is needed to fully characterize the stability of this compound and its derivatives under various conditions.

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